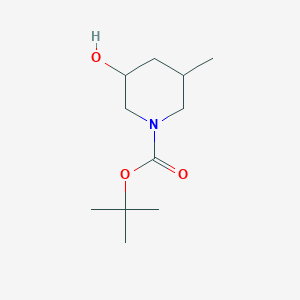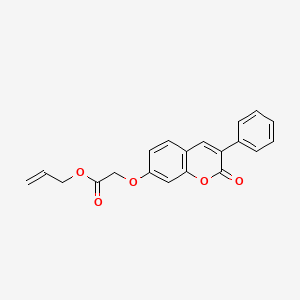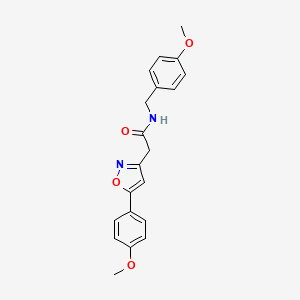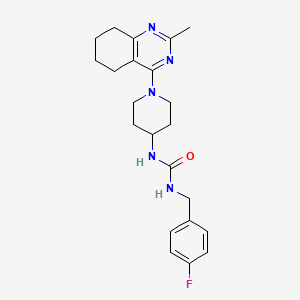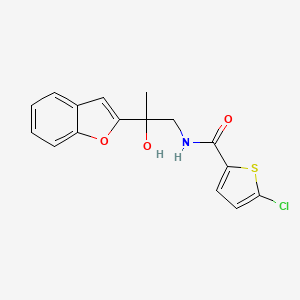![molecular formula C19H19N3O4 B2784742 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea CAS No. 954660-70-9](/img/structure/B2784742.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDM-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mécanisme D'action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction disrupts the normal function of microtubules, leading to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal cell cycle, particularly the mitotic phase. This disruption leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells . The compound’s effect on these biochemical pathways results in the inhibition of cancer cell proliferation .
Result of Action
The compound’s interaction with its targets and its effects on biochemical pathways result in cell cycle arrest and apoptosis in cancer cells . This leads to a reduction in cancer cell proliferation, demonstrating the compound’s potential as an anticancer agent .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea in lab experiments is its potential therapeutic applications. This compound has been shown to have anticancer properties and may be useful in the treatment of other diseases. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to some cell lines at high concentrations.
Orientations Futures
There are several future directions for research on 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to study its efficacy in animal models of cancer and other diseases. Additionally, future research could focus on developing more potent and less toxic derivatives of this compound. Finally, research could focus on identifying biomarkers that could be used to predict the response to this compound in cancer patients.
Méthodes De Synthèse
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with N-(3-aminopropyl) pyrrolidine and phenyl isocyanate. The reaction is carried out in the presence of a coupling agent and a base. The resulting product is then purified using column chromatography. The synthesis of this compound has been reported in several scientific publications.
Applications De Recherche Scientifique
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested in vitro and in vivo for its efficacy against various cancer cell lines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use in the treatment of inflammation and autoimmune diseases.
Propriétés
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18-8-13(10-20-19(24)21-14-4-2-1-3-5-14)11-22(18)15-6-7-16-17(9-15)26-12-25-16/h1-7,9,13H,8,10-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKALFGIIGCBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B2784660.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2784661.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide](/img/structure/B2784662.png)
![4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2784664.png)
![1-(4-fluorobenzyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2784666.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2784669.png)

